Cas no 467-60-7 (2-Piperidinemethanol, a,a-diphenyl-)

2-Piperidinemethanol, a,a-diphenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Piperidinemethanol, a,a-diphenyl-
- ***
- diphenyl(piperidin-2-yl)methanol
- alpha prodine
- pipr adrol
- Alertol
- Detaril
- Diphenyl-[2]piperidyl-methanol
- diphenyl-piperidin-2-yl-methanol
- Pipradrolo [DCIT]
- Pipralon
- Piridrol
- Pyridrol
- Pyridrole
- DEA No. 1750
- Pipradol
- CHEMBL2110938
- Pipradrolo
- alpha,alpha-Diphenyl-alpha-(2-piperidyl)methanol
- .alpha.-Pipradol
- Meratran (Salt/Mix)
- SCHEMBL156360
- Pipradrol [INN:BAN]
- AKOS015995614
- MRD 108
- alpha,alpha-Diphenyl-2-piperidinemethanol
- Diphenyl(2-piperidinyl)methanol #
- alpha-(2-Piperidyl)benzhydrol
- MRD-108
- 2-Piperidinemethanol, .alpha.,.alpha.-diphenyl-
- S6I030E0DA
- Gerodil (Salt/Mix)
- EINECS 207-394-5
- Pipradol [INN-Spanish]
- .ALPHA.-(2-PIPERIDYL)BENZHYDRYL ALCOHOL
- PIPRADROL [WHO-DD]
- PIPRADROL [MI]
- Q2084598
- .alpha.-(2-Piperidyl)benzhydrol
- HSDB 8016
- UNII-S6I030E0DA
- alpha-Pipradol
- Pipradrolum
- BRN 0229537
- 2-PIPERIDINEMETHANOL, alpha,alpha-DIPHENYL-
- NS00017974
- .alpha.,.alpha.-Diphenyl-2-piperidinemethanol
- Pipradrolum [INN-Latin]
- (+/-)-.ALPHA.,.ALPHA.-DIPHENYL-.ALPHA.-(2-PIPERIDINYL)METHANOL
- 467-60-7
- Leptidrol (Salt/Mix)
- Oprea1_717873
- PIPRADROL [INN]
- DB11584
- DTXSID2023486
- Gerodyl
- XSWHNYGMWWVAIE-UHFFFAOYSA-N
- CHEBI:135101
- .alpha.,.alpha.-Diphenyl-.alpha.-(2-piperidyl)methanol
- 5-21-04-00070 (Beilstein Handbook Reference)
- alpha-(2-Piperidyl)-benzohydrol
- Pipradrol
-
- Inchi: InChI=1S/C18H21NO/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-6,9-12,17,19-20H,7-8,13-14H2
- InChI-sleutel: XSWHNYGMWWVAIE-UHFFFAOYSA-N
- LACHT: C1C=CC(C(C2CCCCN2)(O)C2C=CC=CC=2)=CC=1
Berekende eigenschappen
- Exacte massa: 267.16200
- Monoisotopische massa: 267.162314293g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 274
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- XLogP3: 3
- Topologisch pooloppervlak: 32.3Ų
Experimentele eigenschappen
- Dichtheid: 1.0449 (rough estimate)
- Kookpunt: 410.55°C (rough estimate)
- Brekindex: 1.5100 (estimate)
- PSA: 32.26000
- LogboekP: 3.39340
2-Piperidinemethanol, a,a-diphenyl- Beveiligingsinformatie
2-Piperidinemethanol, a,a-diphenyl- Douanegegevens
- HS-CODE:2933330022
- Douanegegevens:
China Customs Code:
2933330022Overview:
2933330022. Phencyclidine,Piperazinol [and their salts]. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:I(Psychoactive drugs(Out)Export permit). Minimum tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Regulatory conditions:
I.Psychoactive drugs(Out)Export permit
Summary:
2933330022. VAT:17.0%. Tax rebate rate:9.0%. Supervision conditions:I(Import or export license for psychotropic drugs). MFN tariff:6.5%. General tariff:20.0%
2-Piperidinemethanol, a,a-diphenyl- Gerelateerde literatuur
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
467-60-7 (2-Piperidinemethanol, a,a-diphenyl-) Gerelateerde producten
- 23396-50-1(3-Phenylpiperidin-3-ol)
- 2413876-20-5(tert-butyl N-2-(4-chloro-3-hydroxyphenyl)-2-hydroxyethyl-N-methylcarbamate)
- 2375196-06-6(4-bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile)
- 1806508-68-8(Ethyl 5-(3-chloropropyl)-2-(hydroxymethyl)benzoate)
- 54245-34-0(3-Bromonaphthalene-2-carbonitrile)
- 2171178-56-4((2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-hydroxypropanoic acid)
- 902433-48-1(5-{(4-tert-butylphenyl)methylsulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-1,2,4triazolo1,5-cquinazoline)
- 2171826-07-4({1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methylazetidin-2-yl}methanamine)
- 1841296-37-4(2-Butanol, 4-[(phenylmethyl)amino]-, (2S)-)
- 2138529-53-8(2-2-(azetidin-3-yloxy)ethyl-1-methylpyrrolidine)



